4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
Overview
Description
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure consisting of multiple phenyl rings and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction between 2,5-diaminobenzene-1,4-dithiol and 1,2,4,5-tetrakis-(4-formylphenyl)benzene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds and materials .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis (4-formylphenyl)benzene: Similar structure but with four formyl groups attached to a benzene ring.
4,4’-Diformyltriphenylamine: Contains formyl groups attached to a triphenylamine core.
5’-(4-Formylphenyl)-[1,1’3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde: Another derivative with multiple formyl groups.
Uniqueness
5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its specific arrangement of formyl groups and methyl substitutions on the terphenyl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in material science and organic synthesis.
Properties
IUPAC Name |
4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19-28(25-10-4-22(16-31)5-11-25)20(2)30(27-14-8-24(18-33)9-15-27)21(3)29(19)26-12-6-23(17-32)7-13-26/h4-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRONJWMVMLRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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